
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)- (9CI) is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol . This compound is known for its unique structure, which includes a formamide group attached to a pyrimidine ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)- (9CI) typically involves the reaction of formamide with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)- (9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)- (9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)- (9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)- (9CI) can be compared with other similar compounds, such as:
Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Formamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)-: Another similar compound with variations in the pyrimidine ring structure, resulting in different reactivity and applications.
Properties
Molecular Formula |
C5H3N3O2 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
N-(2-oxopyrimidin-5-ylidene)formamide |
InChI |
InChI=1S/C5H3N3O2/c9-3-8-4-1-6-5(10)7-2-4/h1-3H |
InChI Key |
DECGXMRHJJUTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=CC1=NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


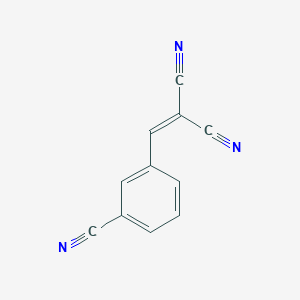
![Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12276461.png)
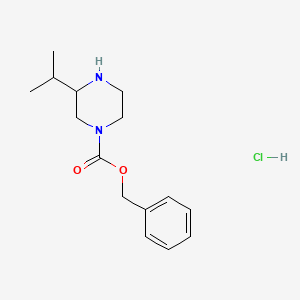

![2-[(4-Fluorobenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12276472.png)
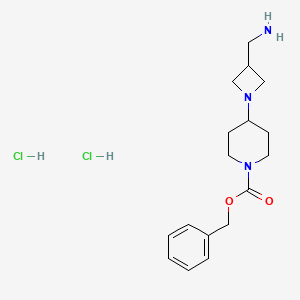
![2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid](/img/structure/B12276482.png)
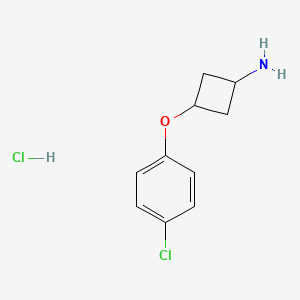
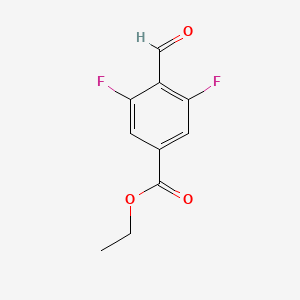
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
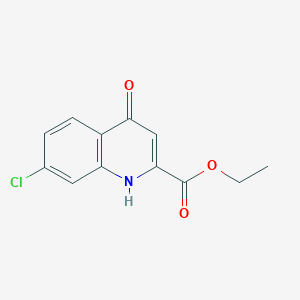
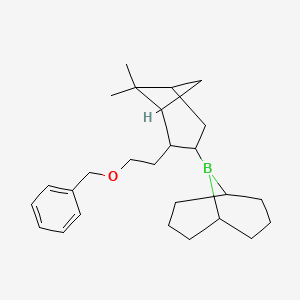
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12276518.png)
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
